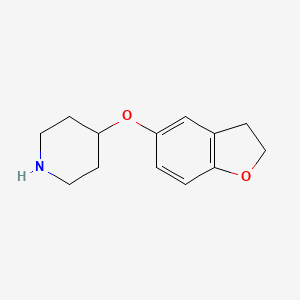
4-((2,3-Dihydrobenzofuran-5-yl)oxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,3-Dihydrobenzofuran-5-yl)oxy)piperidine is a chemical compound that features a benzofuran moiety linked to a piperidine ring via an ether linkage. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The unique structural features of benzofuran make it a privileged structure in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dihydrobenzofuran-5-yl)oxy)piperidine typically involves the formation of the benzofuran ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors to form the benzofuran ring, followed by nucleophilic substitution to attach the piperidine moiety .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been employed to construct complex benzofuran rings with high efficiency .
Chemical Reactions Analysis
Types of Reactions
4-((2,3-Dihydrobenzofuran-5-yl)oxy)piperidine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction can produce dihydrobenzofuran derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2,3-Dihydrobenzofuran-5-yl)oxy)piperidine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: Shares the benzofuran core but lacks the piperidine moiety.
Piperidine: Contains the piperidine ring but lacks the benzofuran moiety.
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.
Uniqueness
4-((2,3-Dihydrobenzofuran-5-yl)oxy)piperidine is unique due to the combination of the benzofuran and piperidine moieties, which confer distinct biological activities and chemical properties. This combination allows for enhanced interactions with biological targets and improved pharmacokinetic properties .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-yloxy)piperidine |
InChI |
InChI=1S/C13H17NO2/c1-2-13-10(5-8-15-13)9-12(1)16-11-3-6-14-7-4-11/h1-2,9,11,14H,3-8H2 |
InChI Key |
VHDCIUCBPPLPIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















